molecular formula C6H9IO2 B13676327 Cyclopropanecarboxylic acid, 2-iodo-, ethyl ester, (1S,2S)-

Cyclopropanecarboxylic acid, 2-iodo-, ethyl ester, (1S,2S)-

Katalognummer: B13676327
Molekulargewicht: 240.04 g/mol
InChI-Schlüssel: DWVNSRMOGUQGHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopropanecarboxylic acid, 2-iodo-, ethyl ester, (1S,2S)- is a chemical compound with the molecular formula C6H9IO2 and a molecular weight of 240.04 g/mol . This compound is characterized by the presence of a cyclopropane ring, an iodine atom, and an ethyl ester group. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

The synthesis of Cyclopropanecarboxylic acid, 2-iodo-, ethyl ester, (1S,2S)- involves several steps. One common method includes the reaction of cyclopropanecarboxylic acid with iodine and ethyl alcohol under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield.

Analyse Chemischer Reaktionen

Cyclopropanecarboxylic acid, 2-iodo-, ethyl ester, (1S,2S)- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogens, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Cyclopropanecarboxylic acid, 2-iodo-, ethyl ester, (1S,2S)- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Cyclopropanecarboxylic acid, 2-iodo-, ethyl ester, (1S,2S)- involves its interaction with specific molecular targets. The iodine atom and ester group play crucial roles in its reactivity and interactions with other molecules. The pathways involved may include enzymatic reactions and binding to specific receptors or proteins .

Vergleich Mit ähnlichen Verbindungen

Cyclopropanecarboxylic acid, 2-iodo-, ethyl ester, (1S,2S)- can be compared with other similar compounds such as:

Eigenschaften

Molekularformel

C6H9IO2

Molekulargewicht

240.04 g/mol

IUPAC-Name

ethyl 2-iodocyclopropane-1-carboxylate

InChI

InChI=1S/C6H9IO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3H2,1H3

InChI-Schlüssel

DWVNSRMOGUQGHD-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1CC1I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.